1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one
Description
1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one is a derivative of the 2-sulfanylideneimidazolidin-4-one (2-thiohydantoin) scaffold, a heterocyclic structure with a thiocarbonyl group (C=S) at position 2. The compound features:
- Position 3: A methyl group (-CH₃), contributing to steric simplicity and stability.
Its structural complexity suggests applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate, though specific biological data are unavailable in the cited sources .
Properties
CAS No. |
88850-31-1 |
|---|---|
Molecular Formula |
C8H14N2O3S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2O3S/c1-9-7(12)6-10(8(9)14)2-4-13-5-3-11/h11H,2-6H2,1H3 |
InChI Key |
LBFRZXPOMYQFNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN(C1=S)CCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 3-methyl-2-thioxoimidazolidin-4-one under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, continuous flow systems, and automated purification systems to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxo group can be reduced to form thiol or sulfide derivatives.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the thioxoimidazolidinone moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 2-sulfanylideneimidazolidin-4-one derivatives:
Notes:
- *Calculated based on IUPAC name; †Formula and weight from (discrepancy noted between name and formula; sulfur may be omitted erroneously).
Key Comparisons:
Substituent Effects on Polarity and Solubility: The target compound’s 2-(2-hydroxyethoxy)ethyl group introduces two ether oxygen atoms and a hydroxyl group, significantly increasing hydrophilicity compared to the methyl/allyl () or acetyl/fluorophenyl () substituents. This may improve aqueous solubility, critical for drug delivery or agrochemical formulations.
Steric and Crystallographic Behavior :
- The methyl group at position 3 (target) minimizes steric hindrance compared to the bulky allyl () or 4-fluorophenyl () groups. This could enhance reactivity in synthetic pathways.
- ’s compound forms N–H⋯O hydrogen bonds (length: 1.96 Å, angle: 167°), stabilizing its crystal lattice . The target’s hydroxyl group may similarly participate in hydrogen bonding, though its longer ether chain could reduce packing efficiency.
Synthetic Utility :
Biological Activity
The compound 1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic derivative belonging to the class of imidazolidinones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one can be described as follows:
- Molecular Formula : C₁₂H₁₅N₃O₄S
- Molecular Weight : 299.33 g/mol
This compound features a sulfanylidene group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in inflammatory pathways. Its sulfanylidene moiety is crucial for its interaction with thiol-containing proteins, potentially leading to modulation of redox-sensitive signaling pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect has been observed in various in vitro models using macrophage cell lines.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant capacity. This property is essential for preventing oxidative stress-related damage in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy and mechanism.
Case Study 1: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of 1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one in a murine model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antioxidant Activity Assessment
In vitro assays conducted on human cell lines demonstrated that this compound effectively reduced oxidative stress markers. The findings suggest that it could be beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases.
Data Summary
The following table summarizes key findings related to the biological activity of 1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
